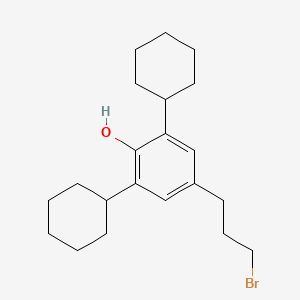
4-(3-Bromopropyl)-2,6-dicyclohexylphenol
描述
4-(3-Bromopropyl)-2,6-dicyclohexylphenol is a brominated phenolic compound characterized by a central phenol ring substituted with a 3-bromopropyl chain at the para position and two cyclohexyl groups at the ortho positions. The bromopropyl moiety introduces alkyl halide reactivity, while the bulky cyclohexyl groups enhance lipophilicity and steric hindrance.
属性
CAS 编号 |
922724-46-7 |
|---|---|
分子式 |
C21H31BrO |
分子量 |
379.4 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2,6-dicyclohexylphenol |
InChI |
InChI=1S/C21H31BrO/c22-13-7-8-16-14-19(17-9-3-1-4-10-17)21(23)20(15-16)18-11-5-2-6-12-18/h14-15,17-18,23H,1-13H2 |
InChI 键 |
LYORQBCSLYQDSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C3CCCCC3)CCCBr |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine as the brominating agent and aluminum chloride as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve efficiency .
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-2,6-dicyclohexylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromopropyl group or the phenol ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce quinones or other oxidized phenolic compounds .
科学研究应用
4-(3-Bromopropyl)-2,6-dicyclohexylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its phenolic structure.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromopropyl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
4-(3-Bromopropyl)-4-aza-tricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
Structural Differences :
- Core Structure: Features a 4-aza-tricyclo system instead of a phenolic ring.
- Bromopropyl Position: Attached to a nitrogen-containing tricyclic framework rather than an aromatic system.
- Functional Groups: Contains ketone and lactam groups, unlike the phenol and alkyl halide in the target compound.
Reactivity :
- The tricyclic compound’s lactam and ketone groups enable participation in nucleophilic reactions, while the target compound’s phenol group offers hydrogen-bonding and acid-base reactivity.
4-(4-(3-Bromopropyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT193)
Structural Differences :
- Core Structure: A cyclopentaquinoline sulfonamide system vs. a phenolic core.
- Bromopropyl Position: Attached to a benzaldehyde-derived phenyl ring, forming part of a larger heterocyclic system.
(3-Bromopropyl)benzene
Structural Differences :
- Simplicity: A benzene ring with a single 3-bromopropyl substituent, lacking the cyclohexyl and phenolic groups of the target compound.
Properties :
Functional Contrast :
- The absence of phenolic and cyclohexyl groups simplifies its reactivity profile, making it a versatile alkylating agent rather than a sterically hindered intermediate.
Research Findings and Implications
- Synthetic Strategies : The use of 1,3-dibromopropane as a common alkylating agent highlights its versatility in introducing bromopropyl groups across diverse molecular scaffolds .
- Steric Effects: The target compound’s dicyclohexyl groups likely reduce solubility in polar solvents but enhance stability in hydrophobic environments, a trait less pronounced in simpler analogs like (3-bromopropyl)benzene .
- Functional Group Diversity: Phenolic OH groups (target compound) vs. sulfonamides (GAT193) or lactams (tricyclic derivative) dictate divergent reactivity pathways, enabling tailored applications in synthesis or drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


